molecular formula C₁₅H₁₂ClN B1141264 6-Chloromethylmorphanthridine CAS No. 213535-44-4

6-Chloromethylmorphanthridine

Cat. No.: B1141264
CAS No.: 213535-44-4
M. Wt: 241.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloromethylmorphanthridine is an organic compound with the chemical formula C15H12ClN. It is a derivative of dibenzo[b,e]azepine and is characterized by the presence of a chloromethyl group at the sixth position of the azepine ring. This compound is known for its off-white solid appearance and has a molecular weight of 241.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloromethylmorphanthridine involves the acylation of morphinolidine with chloroformic acid. Another synthetic route includes the reaction of N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide with appropriate reagents . The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The process involves stringent control of reaction parameters to minimize impurities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloromethylmorphanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloromethylmorphanthridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as an intermediate for the synthesis of pharmaceuticals, including antipsychotics and antidepressants.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloromethylmorphanthridine involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-11H-benzocbenzazepine
  • 6-(Chloromethyl)-11H-dibenzo[b,e]azepine
  • Epinastine Impurity 16
  • Ripasudil Impurity 10

Uniqueness

6-Chloromethylmorphanthridine is unique due to its specific substitution pattern on the azepine ring, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

213535-44-4

Molecular Formula

C₁₅H₁₂ClN

Molecular Weight

241.72

Synonyms

6-(Chloromethyl)-11H-dibenz[b,e]azepine;  6-(Chloromethyl)-morphanthridine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.